molecular formula C14H16O2Se2 B588811 2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene CAS No. 136559-37-0

2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene

Cat. No. B588811
CAS RN: 136559-37-0
M. Wt: 374.222
InChI Key: LSUFOZNJTWMYAN-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene is a chemical compound with the molecular formula C14H16O2Se2 and a molecular weight of 374.2 . It is a product used for proteomics research .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene include a molecular weight of 374.2 . Other properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Organometallic Synthesis and Molecular Structure

2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene and similar compounds have been investigated in organometallic synthesis and molecular structure studies. One study explored the organometallic synthesis, molecular structure, and coloration of 2,7-disubstituted 1,8-bis(dimethylamino)naphthalenes, examining the influence of the "buttressing effect" on their basicity. The research found that the basicity of the compounds is influenced by the polar effect of ortho-substituents and the buttressing effect, which is a combination of various steric interactions. The study also discussed the origin of yellow coloring in 2,7-disubstituted proton sponges (Pozharskii et al., 2003).

Spectro-Electrochemical Studies and Emission

Another aspect of research focuses on the synthesis, emission, and spectro-electrochemical properties of similar naphthalene systems. One study synthesized new bis(2-thienyl)naphthalene monomers and examined their absorption, emission, and redox properties. The study emphasized the importance of these monomers in understanding the electron-donating groups' polar effects and the significance of the buttressing effect in determining the compounds' properties (Sankaran et al., 2001).

Synthetic Mimics and Catalytic Studies

Research also delves into the synthesis of synthetic mimics based on the structural characteristics of naphthalene derivatives. For instance, a study on [FeFe]-Hydrogenase synthetic mimics based on peri-substituted dichalcogenides, including naphthalene dichalcogenides, highlights the importance of these compounds in understanding and mimicking the active sites of hydrogenase enzymes. The study's insights into the reduction potential and electrocatalytic activity contribute to the broader knowledge of organometallic chemistry and its applications in catalysis (Figliola et al., 2014).

Future Directions

The future directions or potential applications of 2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene are not specified in the search results. As a compound used in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

2,6-dimethoxy-3,7-bis(methylselanyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2Se2/c1-15-11-5-9-8-14(18-4)12(16-2)6-10(9)7-13(11)17-3/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUFOZNJTWMYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(C=C2C=C1[Se]C)OC)[Se]C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2Se2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662998
Record name 2,6-Dimethoxy-3,7-bis(methylselanyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene

CAS RN

136559-37-0
Record name 2,6-Dimethoxy-3,7-bis(methylseleno)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136559-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethoxy-3,7-bis(methylselanyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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